Cerium sulfate

Catalog No.
S596535
CAS No.
13454-94-9
M.F
CeH2O4S
M. Wt
238.20 g/mol
Availability
In Stock
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Cerium sulfate

CAS Number

13454-94-9

Product Name

Cerium sulfate

IUPAC Name

cerium;sulfuric acid

Molecular Formula

CeH2O4S

Molecular Weight

238.20 g/mol

InChI

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

RWACICCRNCPMDT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Synonyms

Ce(SO4)2, cerium (IV) sulfate, cerium sulfate, cerium(IV) sulfate

Canonical SMILES

OS(=O)(=O)O.[Ce]

Analytical Chemistry

  • Redox Titrations: Cerium sulfate acts as a redox indicator due to its ability to change color in response to changes in oxidation state. In its Ce(IV) form, it's yellow-orange, and upon reduction to Ce(III), it becomes colorless. This color change allows researchers to determine the endpoint of redox titrations, a technique used to measure the concentration of unknown solutions. Source: American Chemical Society - "Redox Titration":

Material Science

  • Nanoparticle Synthesis: Cerium sulfate serves as a precursor for the synthesis of cerium oxide nanoparticles (CeO2). These nanoparticles possess unique properties, including high oxygen storage capacity and excellent catalytic activity. Researchers explore their potential applications in various fields, including:
    • Catalysis: CeO2 nanoparticles can act as catalysts, accelerating chemical reactions in diverse areas like pollution control and fuel cells. Source: National Center for Biotechnology Information - "Applications of Cerium Oxide Nanoparticles in Catalysis and Biocatalysis": )
    • Fuel Cells: Their ability to store and release oxygen makes CeO2 nanoparticles promising candidates for improving the efficiency of solid oxide fuel cells. Source: Journal of Materials Science - "Electrochemical properties of cerium oxide–gadolinium oxide composite electrolytes for solid oxide fuel cells": )

Cerium sulfate, specifically cerium(IV) sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in various hydrated forms, including tetrahydrate (Ce(SO₄)₂·4H₂O), octahydrate (Ce(SO₄)₂·8H₂O), and dodecahydrate (Ce(SO₄)₂·12H₂O). These compounds are typically yellow to yellow-orange solids that are moderately soluble in water and dilute acids, exhibiting a strong yellow color in solution due to the presence of cerium(IV) ions. Cerium sulfate is primarily produced through the reaction of cerium(IV) oxide with concentrated sulfuric acid, which yields the tetrahydrate form .

  • Dissolution of Cerium(IV) Oxide:
    CeO2+4H+Ce4++2H2O\text{CeO}_2+4\text{H}^+\rightarrow \text{Ce}^{4+}+2\text{H}_2\text{O}
    In this reaction, cerium(IV) oxide reacts with hydrogen ions from sulfuric acid to produce cerium(IV) ions and water .
  • Formation of Cerium Sulfate:
    Ce4++2SO42Ce SO4)2\text{Ce}^{4+}+2\text{SO}_4^{2-}\rightarrow \text{Ce SO}_4)_2
    Here, cerium(IV) ions react with sulfate ions to form cerium sulfate .
  • Reduction Reaction:
    The cerium(IV) ions can also be reduced to cerium(III):
    Ce4++eCe3+\text{Ce}^{4+}+e^-\rightarrow \text{Ce}^{3+}
    This reduction is significant in various chemical processes and analytical applications .

Cerium sulfate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting cerium(IV) oxide with concentrated sulfuric acid at elevated temperatures. This process typically requires careful control of temperature and acid concentration to optimize yield and purity .
  • Precipitation from Solution: Cerium sulfate can also be precipitated from aqueous solutions containing cerium salts and sulfuric acid under controlled conditions.
  • Thermal Decomposition: The thermal decomposition of hydrated cerium sulfates can yield anhydrous forms or other cerium compounds, depending on the conditions applied .

Cerium sulfate has a variety of applications across different fields:

  • Analytical Chemistry: It is widely used as a strong oxidizing agent in redox titrations, particularly for determining concentrations of reducing agents .
  • Catalysis: Cerium sulfate tetrahydrate serves as an efficient catalyst in organic synthesis reactions, such as the synthesis of dihydroquinazolinones under solvent-free conditions .
  • Materials Science: Its properties make it useful in the production of ceramics and glass, where cerium compounds can enhance properties like thermal stability and optical characteristics.

Studies on the interactions of cerium sulfate with other compounds have revealed its reactivity under various conditions:

  • With Reducing Agents: Cerium sulfate reacts rapidly with reducing agents in acidic environments, which can lead to the formation of cerous compounds.
  • With Phosphoric Acid: The interaction between cerium sulfate and phosphoric acid results in complex precipitates, indicating its potential role in materials synthesis .

Cerium sulfate shares similarities with other rare earth sulfates but possesses unique characteristics that distinguish it from these compounds. Below is a comparison with similar compounds:

CompoundChemical FormulaUnique Features
Cerium(III) sulfateCe₂(SO₄)₃More soluble than cerium(IV) sulfate; forms hydrates easily.
Lanthanum(III) sulfateLa₂(SO₄)₃Exhibits different thermal stability compared to cerium sulfates.
Samarium(III) sulfateSm₂(SO₄)₃Similar structure but different solubility properties.
Neodymium(III) sulfateNd₂(SO₄)₃Similar catalytic properties but less studied than cerium sulfates.

Cerium sulfate's unique oxidation states (cerium(III) and cerium(IV)) allow it to participate in a broader range of

Cerium sulfate compounds exist in multiple hydrated forms with distinct crystallographic characteristics that have been extensively studied through X-ray diffraction techniques [1]. The most commonly encountered hydrates include the tetrahydrate, octahydrate, and nonahydrate forms, each exhibiting unique crystal systems and space groups [1] [2].

Crystallographic Data for Cerium(III) Sulfate Hydrates

The tetrahydrate form of cerium(III) sulfate exhibits a monoclinic crystal structure with the space group P21/c (space group 14) [1]. This crystallographic arrangement is identical to that observed in the octahydrate form, indicating structural similarities despite differences in water content [1] [18]. The nonahydrate presents a distinctly different crystallographic pattern, crystallizing in a hexagonal crystal structure with the space group P63/m (space group 176) [1] [18].

Hydrate FormCrystal SystemSpace GroupWater Molecules
TetrahydrateMonoclinicP21/c4
OctahydrateMonoclinicP21/c8
NonahydrateHexagonalP63/m9

Detailed Structural Analysis of Cerium Sulfate Frameworks

Recent crystallographic investigations have revealed the structural complexity of cerium sulfate coordination polymers [3] [16]. In the compound [Ce(CH3COO)(SO4)(H2O)2], single crystal X-ray diffraction analysis demonstrated a triclinic crystal system with space group P1 [3] [16]. The unit cell parameters for this compound were determined as a = 6.8424(1) Å, b = 6.9984(1) Å, c = 8.7888(2) Å, with angles α = 110.448(2)°, β = 90.099(2)°, and γ = 107.307(2)° [3] [16].

The asymmetric unit of this cerium sulfate acetate compound consists of one cerium(III) cation, one sulfate dianion, one acetate anion, and two crystallographically independent water molecules [3] [16]. This structural arrangement demonstrates the versatility of cerium sulfate compounds in forming complex crystalline frameworks.

Temperature-Dependent Structural Transformations

Thermal decomposition studies have provided insights into the crystallographic transformations of cerium sulfate hydrates [5]. The dehydration process of cerium(III) sulfate tetrahydrate occurs at approximately 220°C, leading to structural modifications in the crystal lattice [1]. X-ray diffraction analysis revealed that complete dehydration of Ce2(SO4)3 occurs by 300°C, with the anhydrous form maintaining structural integrity until decomposition begins at approximately 550°C [5].

The thermal decomposition pathway involves the formation of intermediate phases, including oxysulfate compounds such as CeOSO4, which appears at elevated temperatures around 650°C [5]. These phase transitions demonstrate the dynamic nature of cerium sulfate crystal structures under varying thermal conditions.

Hydrothermal Synthesis and Crystallographic Characterization

Hydrothermal synthesis techniques have enabled the preparation of novel cerium sulfate hydrate structures [4] [29]. One notable example is the acidic cerium sulfate hydrate H3O[Ce(SO4)2(H2O)3]·H2O, which crystallizes in a monoclinic system with space group P21/c [29]. The unit cell parameters for this compound are a = 0.6778(3) nm, b = 1.9082(7) nm, c = 0.8827(3) nm, with β = 97.332(7)° [29].

This compound exhibits a layered anion framework constructed of CeO9 tetradecahedra and SO4 tetrahedra, with H3O+ ions and water molecules occupying the apertures of the inorganic layers [29]. The three-dimensional structure is stabilized through hydrogen bonding interactions within and between neighboring layers [29].

Coordination Chemistry of Cerium Sulfate Complexes

The coordination chemistry of cerium sulfate complexes involves intricate interactions between cerium cations and sulfate anions, with water molecules playing crucial roles in defining the coordination geometry [7] [19]. Cerium(III) and cerium(IV) ions exhibit distinct coordination preferences that significantly influence the structural properties of their sulfate complexes.

Cerium(III) Coordination Environments

Cerium(III) ions in sulfate environments typically adopt ninefold coordination geometries [3] [7]. Extended X-ray absorption fine structure (EXAFS) spectroscopy studies have confirmed that cerium(III) coordinates with nine water molecules, forming [Ce(III)(H2O)9]3+ complexes in aqueous sulfuric acid solutions [7] [19]. The cerium-oxygen bond distances in these complexes range from 2.4385(10) to 2.6518(10) Å, indicating a distorted coordination geometry around the cerium(III) ion [3].

Coordination ParameterValueMeasurement Technique
Coordination Number9EXAFS
Ce-O Bond Distance2.541 ± 0.004 ÅEXAFS
Coordination GeometryDistorted CeO9X-ray Crystallography

Cerium(IV) Coordination Chemistry

Cerium(IV) sulfate complexes exhibit significantly different coordination characteristics compared to their trivalent counterparts [7] [19]. EXAFS analysis has revealed that cerium(IV) likely complexes with three bisulfate anions in the first coordination shell, along with water molecules [7] [19]. The cerium(IV)-oxygen distance is measured at 2.382 ± 0.006 Å, which is notably shorter than cerium(III)-oxygen distances due to the smaller ionic radius of cerium(IV) [7] [19].

The coordination number for cerium(IV) in sulfate solutions is determined to be 8.6 ± 0.5 for oxygen atoms and 3.0 ± 0.7 for sulfur atoms, indicating the presence of sulfate or bisulfate anions in the first coordination shell [19]. The cerium(IV)-sulfur distance is measured at 3.671 ± 0.016 Å, confirming the coordination of sulfate groups to the cerium center [19].

Sulfate Coordination Modes

Sulfate anions in cerium complexes can adopt various coordination modes, ranging from monodentate to bridging configurations [3] [4]. In the layered coordination polymer [Ce(CH3COO)(SO4)(H2O)2], sulfate dianions function as μ3-bridging ligands, connecting cerium centers into extended framework structures [3]. The sulfate tetrahedra maintain their tetrahedral geometry while serving as bridging units between cerium coordination polyhedra [3].

The open-framework cerium sulfate hydrate [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O demonstrates the ability of sulfate groups to form complex three-dimensional architectures [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra are connected through corner-sharing arrangements in a strictly alternating manner [4].

Hydrogen Bonding Networks

Hydrogen bonding interactions play a crucial role in stabilizing cerium sulfate coordination complexes [3] [16]. In the [Ce(CH3COO)(SO4)(H2O)2] structure, intralayer and interlayer hydrogen bonds are observed between water hydrogen atoms and sulfate oxygen atoms [3]. These hydrogen bonds, with distances ranging from 1.5 to 2.2 Å and angles close to linear (130-180°), indicate strong interactions that contribute to the overall structural stability [3].

The hydrogen bonding network extends beyond simple water-sulfate interactions, with water molecules forming hydrogen bonds between different layers of the coordination polymer [3]. This three-dimensional hydrogen bonding network is essential for maintaining the structural integrity of the cerium sulfate framework [3].

Molecular Architecture of Cerium Sulfate Frameworks

The molecular architecture of cerium sulfate frameworks encompasses diverse structural motifs that range from discrete molecular complexes to extended three-dimensional networks [3] [4] [29]. These frameworks are characterized by specific connectivity patterns between cerium coordination polyhedra and sulfate tetrahedral units.

Framework Topology and Connectivity

Cerium sulfate frameworks exhibit remarkable structural diversity through various connectivity patterns between cerium centers and sulfate groups [3] [4]. In layered structures, cerium cations are linked by acetate ions into chains extending along specific crystallographic directions, which are subsequently connected into layers through sulfate dianions [3]. The resulting two-dimensional layers stack along perpendicular axes to form the complete three-dimensional structure [3].

The open-framework cerium sulfate hydrate demonstrates a different architectural approach, featuring one-dimensional eight-membered ring channel systems [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra alternate in their connectivity, creating a framework with significant void space that accommodates protonated water molecules [4].

Unit Cell Dimensions and Framework Parameters

Detailed crystallographic analysis reveals the precise dimensional parameters that define cerium sulfate framework architectures [3] [16] [29]. The triclinic cerium sulfate acetate framework exhibits a unit cell volume of 373.85(1) Å3 with Z = 2, indicating two formula units per unit cell [3] [16]. The density of this material is calculated as 2.943 Mg m−3, reflecting the compact packing of the framework structure [3].

Framework TypeUnit Cell Volume (ų)Density (g/cm³)Space Group
Triclinic Ce-acetate-sulfate373.852.943P1̄
Monoclinic acidic hydrate1115.5Not specifiedP21/c
Open frameworkNot specifiedNot specifiedNot specified

Polyhedral Connectivity Patterns

The connectivity between cerium coordination polyhedra and sulfate tetrahedra follows specific geometric principles that determine the overall framework topology [3] [4]. In the layered cerium sulfate acetate structure, cerium centers adopt irregular CeO9 coordination geometries that connect through both sulfate and acetate bridging ligands [3]. The acetate anions coordinate through μ3-(O,O',O,O') bridging modes, while sulfate dianions provide additional connectivity between cerium centers [3].

The open-framework structure demonstrates corner-sharing connectivity between CeO7 polyhedra and SO4 tetrahedra in a strictly alternating arrangement [4]. This connectivity pattern generates the characteristic channel structure that defines the framework architecture [4].

Structural Stability and Framework Dynamics

The stability of cerium sulfate frameworks is maintained through multiple types of interactions, including ionic bonding, coordination bonds, and hydrogen bonding networks [3] [29]. The layered structures are particularly stabilized by interlayer hydrogen bonding interactions that provide additional structural cohesion beyond the primary coordination bonds [3].

Thermal analysis of cerium sulfate frameworks reveals their stability ranges and decomposition pathways [29]. The acidic cerium sulfate hydrate framework remains stable under ambient conditions but undergoes structural transformations upon heating, as evidenced by thermal gravimetric analysis [29].

Channel Systems and Molecular Recognition

Open-framework cerium sulfate structures feature well-defined channel systems that can accommodate guest molecules [4]. The one-dimensional eight-membered ring channels in the [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O structure demonstrate the potential for selective molecular inclusion [4]. These channels extend along specific crystallographic directions and are lined with framework atoms that can interact with guest species through various non-covalent interactions [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.87283 g/mol

Monoisotopic Mass

237.87283 g/mol

Heavy Atom Count

6

UNII

0VF70O14R1

Related CAS

24670-27-7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24670-27-7
13454-94-9

Wikipedia

Cerous sulfate
Cerium(III) sulfate

General Manufacturing Information

Sulfuric acid, cerium(3+) salt (3:2): ACTIVE
Sulfuric acid, cerium salt (1:?): ACTIVE

Dates

Modify: 2023-08-15

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